molecular formula C10H18NO2 B058796 DOXYL-cyclohexane CAS No. 16302-61-7

DOXYL-cyclohexane

Cat. No. B058796
CAS RN: 16302-61-7
M. Wt: 184.26 g/mol
InChI Key: IIQLHCWONLMNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOXYL-cyclohexane, also known as 2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid, is a stable and highly reactive nitroxide radical. It is widely used in scientific research as a spin label for various biological molecules, including proteins, lipids, and nucleic acids. DOXYL-cyclohexane is synthesized through a simple and efficient method, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

DOXYL-cyclohexane acts as a spin label by interacting with the magnetic field of the surrounding environment. The unpaired electron of the nitroxide radical interacts with nearby atoms, causing changes in the electron density and magnetic properties of the molecule. These changes can be detected through various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, to provide information about the structure and dynamics of the labeled molecule.

Biochemical And Physiological Effects

DOXYL-cyclohexane has been shown to have minimal biochemical and physiological effects on the labeled molecules. It does not significantly alter the structure or function of proteins, lipids, or nucleic acids, making it an ideal spin label for studying biological processes.

Advantages And Limitations For Lab Experiments

DOXYL-cyclohexane has several advantages for lab experiments. It is stable, highly reactive, and readily available through a simple and efficient synthesis method. It also has minimal biochemical and physiological effects on the labeled molecules, making it an ideal spin label for studying biological processes. However, DOXYL-cyclohexane has some limitations, such as its relatively short half-life and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of DOXYL-cyclohexane in scientific research. One direction is the development of new spin labeling techniques that can be used in conjunction with DOXYL-cyclohexane to study complex biological systems. Another direction is the exploration of new applications for DOXYL-cyclohexane in fields such as drug discovery and materials science. Overall, DOXYL-cyclohexane is a versatile and valuable tool for studying biological processes and has the potential to contribute to a wide range of scientific discoveries.

Synthesis Methods

DOXYL-cyclohexane can be synthesized through the oxidation of DOXYL-cyclohexaneamethyl-1-pyrrolidine-N-oxyl (TEMPO) with potassium permanganate in the presence of cyclohexene. The reaction yields DOXYL-cyclohexane as a stable and pure product. This synthesis method is simple, efficient, and scalable, making DOXYL-cyclohexane readily available for scientific research.

Scientific Research Applications

DOXYL-cyclohexane is widely used in scientific research as a spin label for various biological molecules. Spin labeling is a technique that involves the introduction of a paramagnetic species, such as DOXYL-cyclohexane, into a biological molecule to study its structure, dynamics, and interactions. DOXYL-cyclohexane can be used to study protein folding, membrane structure, and DNA-protein interactions, among other biological processes.

properties

CAS RN

16302-61-7

Product Name

DOXYL-cyclohexane

Molecular Formula

C10H18NO2

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C10H18NO2/c1-9(2)8-13-10(11(9)12)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

IIQLHCWONLMNFL-UHFFFAOYSA-N

SMILES

CC1(COC2(N1[O])CCCCC2)C

Canonical SMILES

CC1(COC2(N1[O])CCCCC2)C

synonyms

DOXYL-cyclohexane

Origin of Product

United States

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